Unsubstituted Piperazine: A Key Differentiator vs. 2-Methyl Analog
The target compound features an unsubstituted pyrimidine ring at the 2-position, whereas a closely related analog, 2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, incorporates a methyl group at this site . The presence of this methyl group alters the compound's molecular weight (from 230.27 to 244.30 g/mol), introduces steric hindrance, and modifies electronic properties, which can directly impact binding affinity and selectivity in biological systems . This structural distinction is critical for structure-activity relationship (SAR) studies where the contribution of the 2-position to target engagement is being investigated.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 230.27 |
| Comparator Or Baseline | 2-methyl-4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine: 244.30 |
| Quantified Difference | 14.03 g/mol difference (methyl group addition) |
| Conditions | Theoretical calculation based on molecular formula |
Why This Matters
For SAR studies, this 14 Da difference allows researchers to probe the impact of a single methyl group on target binding and physicochemical properties, which is essential for rational drug design.
